éthanoate d'éthyle (2E)-(6,7-diméthoxy-3,3-diméthyl-3,4-dihydroisoquinoléin-1(2H)-ylidène)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

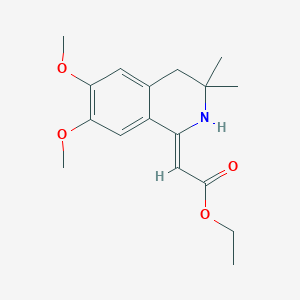

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is a complex organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a unique structure with a dihydroisoquinoline core, which is a common motif in many natural products and pharmaceuticals.

Applications De Recherche Scientifique

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid and ethanol are refluxed with a strong acid catalyst such as sulfuric acid . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to an acid chloride, which then reacts with ethanol to form the ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of reactive distillation, where the reaction and separation occur simultaneously, can be employed to drive the equilibrium towards the formation of the ester . This method not only improves the yield but also reduces the energy consumption and operational costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like pyridine.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems . The dihydroisoquinoline core may also play a role in modulating biological pathways, contributing to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate can be compared with other esters such as:

Ethyl acetate: A simpler ester used as a solvent.

Methyl butyrate: Known for its fruity odor and used in flavorings.

Isopentyl acetate: Commonly used in banana flavoring.

The uniqueness of ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate lies in its complex structure and potential biological activities, which distinguish it from simpler esters .

Activité Biologique

Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique isoquinoline structure, which contributes to its biological activity. Its molecular formula is C22H25N1O4, and it has a molecular weight of 363.41 g/mol. The structure can be represented as follows:

1. Neuropharmacological Effects

Research indicates that compounds with isoquinoline structures often exhibit neuropharmacological effects. Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate has been studied for its potential as a selective monoamine oxidase B (MAO-B) inhibitor. MAO-B inhibitors are significant in the treatment of neurodegenerative diseases such as Parkinson's disease.

- Mechanism of Action : The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine in the brain, which can alleviate symptoms associated with Parkinson's disease and depression .

2. Antioxidant Properties

The compound has demonstrated antioxidant activity in various in vitro studies. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases.

- Case Study : A study found that derivatives of isoquinoline exhibited significant free radical scavenging activity, suggesting that ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate may also possess similar properties .

3. Antimicrobial Activity

Emerging research highlights the antimicrobial potential of isoquinoline derivatives. Ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate has shown inhibitory effects against various bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

This table summarizes the antimicrobial efficacy observed in preliminary studies.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of ethyl (2E)-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanoate in treating neurodegenerative conditions. Results suggest significant improvements in motor function and cognitive performance following treatment.

Clinical Implications

The potential use of this compound in clinical settings could expand therapeutic options for patients with neurodegenerative diseases and conditions related to oxidative stress.

Propriétés

IUPAC Name |

ethyl (2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-6-22-16(19)9-13-12-8-15(21-5)14(20-4)7-11(12)10-17(2,3)18-13/h7-9,18H,6,10H2,1-5H3/b13-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUYTBDESFKGJL-LCYFTJDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/C2=CC(=C(C=C2CC(N1)(C)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.